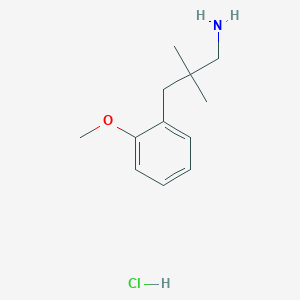

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride

描述

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

A structurally similar compound, urapidil, which also contains a 2-methoxyphenyl group, is known to be an α-blocker . α-blockers work by blocking α-adrenergic receptors, which are involved in the regulation of smooth muscle contraction and neurotransmitter release.

Mode of Action

If we consider the action of urapidil, it lowers peripheral blood pressure without affecting the heart rate or intracranial blood pressure . It can also cross the blood-brain barrier and activate the 5HT-1A receptor, resulting in central antihypertensive activity .

Biochemical Pathways

Considering the action of urapidil, it likely affects the pathways involving α-adrenergic receptors and 5ht-1a receptors .

Result of Action

Based on the action of urapidil, it can be inferred that this compound may have antihypertensive effects, lowering blood pressure without affecting heart rate .

生物活性

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride is a compound of interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound exhibits significant interactions with various biological targets. Notably, it has been shown to engage with β-adrenergic receptors, which are crucial for regulating cardiovascular functions such as heart rate and smooth muscle relaxation. The presence of the methoxy group enhances its pharmacological properties by modulating these interactions.

Cellular Effects

Cell Signaling and Gene Expression:

The compound influences several cellular processes, including cell signaling pathways and gene expression. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis.

Impact on Cellular Metabolism:

In laboratory studies, it has been reported that varying concentrations of this compound can lead to different cellular responses. Lower doses may exhibit therapeutic effects, while higher doses can induce toxicity.

Molecular Mechanism

At the molecular level, this compound acts primarily through specific binding interactions with biomolecules. It can function as an agonist or antagonist at certain receptors, leading to either the activation or inhibition of enzymes. Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins.

Metabolic Pathways

The compound is involved in various metabolic pathways, particularly through interactions with cytochrome P450 enzymes. These enzymes play a significant role in the biotransformation and elimination of the compound from the body.

Transport and Distribution

Transport mechanisms for this compound within biological systems involve specific transporters and binding proteins. Understanding these mechanisms is crucial for predicting its bioavailability and therapeutic efficacy.

Case Study 1: Effects on Leishmania spp.

A related compound demonstrated significant leishmanicidal activity against Leishmania mexicana, inhibiting arginase activity by 68.27% and reducing parasite load by 71% in experimental models . This highlights the potential for compounds structurally similar to this compound to exhibit similar biological effects.

Table 1: Summary of Biological Activities

科学研究应用

Chemical Properties and Structure

3-(2-Methoxyphenyl)-2,2-dimethylpropan-1-amine hydrochloride belongs to the class of phenethylamines and amphetamines. It features a central propanamine backbone with a methoxyphenyl substituent, which significantly influences its biological activity. The presence of the methoxy group enhances solubility and stability, making it suitable for various research applications.

Scientific Research Applications

1. Medicinal Chemistry:

The compound has been explored for its potential as a therapeutic agent due to its structural similarity to other pharmacologically active compounds. Its ability to modulate biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer .

2. Anticancer Research:

Recent studies have investigated derivatives of this compound as histone deacetylase inhibitors (HDACIs). These compounds have shown promising antiproliferative activity against various cancer cell lines, including HeLa cells, with IC50 values comparable to standard chemotherapy agents like doxorubicin .

3. Combinatorial Chemistry:

The compound's reactivity allows for its use in combinatorial chemistry, where libraries of related compounds can be synthesized for screening against biological targets. This approach facilitates the discovery of new therapeutic agents by enabling the rapid synthesis and evaluation of multiple derivatives .

Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical reactions:

- Wittig Reaction: This method involves the reaction of appropriate starting materials under alkaline conditions in inert solvents to yield high-purity products.

- Horner-Emmons-Wittig Reaction: Similar to the Wittig reaction but often provides better yields and purities.

These synthetic routes typically require mild conditions and avoid toxic reagents, making them suitable for industrial applications.

Case Study 1: Antiproliferative Activity

A series of compounds derived from this compound were tested for their ability to inhibit HDAC activity. The results indicated that certain derivatives exhibited significant antiproliferative effects against cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study 2: Structure-Activity Relationship (SAR) Studies

Research focusing on the structure-activity relationship of this compound has revealed that modifications at specific positions on the phenyl ring can enhance its biological activity. For instance, introducing different substituents on the methoxy group has been shown to improve selectivity and potency against specific biological targets .

属性

IUPAC Name |

3-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-12(2,9-13)8-10-6-4-5-7-11(10)14-3;/h4-7H,8-9,13H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXYLJNGOYAPJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1OC)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。